5-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-1-(4-methoxyphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
CAS No.: 1190016-74-0
Cat. No.: VC7594349
Molecular Formula: C22H16N6O5
Molecular Weight: 444.407
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1190016-74-0 |
|---|---|
| Molecular Formula | C22H16N6O5 |
| Molecular Weight | 444.407 |
| IUPAC Name | 5-[[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl]-1-(4-methoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-one |
| Standard InChI | InChI=1S/C22H16N6O5/c1-30-15-5-3-14(4-6-15)28-21-16(9-24-28)22(29)27(11-23-21)10-19-25-20(26-33-19)13-2-7-17-18(8-13)32-12-31-17/h2-9,11H,10,12H2,1H3 |
| Standard InChI Key | JROFPENXANPCOX-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC4=NC(=NO4)C5=CC6=C(C=C5)OCO6 |
Introduction
Structural Overview
The compound is a hybrid structure combining several functional groups and heterocyclic systems:
-
Core Framework: Pyrazolo[3,4-d]pyrimidinone serves as the central scaffold.
-
Substituents:
-
A 1,2,4-oxadiazole ring substituted with a benzodioxole group.
-
A methoxyphenyl group attached to the pyrazolo-pyrimidinone core.
-
Key Features:
-
Molecular Complexity: The molecule integrates aromaticity (benzodioxole and methoxyphenyl) with heteroatoms (nitrogen and oxygen in oxadiazole and pyrimidinone).
-
Potential for Intermolecular Interactions: The presence of hydrogen bond donors (NH group) and acceptors (oxygen atoms) suggests potential for crystal packing and supramolecular interactions.
Synthesis
The synthesis of such compounds typically involves multi-step organic reactions. Although specific procedures for this exact compound are not detailed in the provided results, similar molecules are synthesized through:
-
Formation of the Oxadiazole Ring: This step often involves cyclization reactions using hydrazides and carboxylic acids or their derivatives.
-
Construction of the Pyrazolo[3,4-d]pyrimidinone Core: This is achieved via condensation reactions between hydrazines and pyrimidinone precursors.
-
Final Assembly: Coupling reactions to attach substituents like benzodioxole or methoxyphenyl groups.
General Reaction Conditions:
-
Solvents such as ethanol or dimethylformamide (DMF).
-
Catalysts like p-toluenesulfonic acid or sodium acetate.
-
Reflux conditions to ensure cyclization.
Biological Relevance
Compounds containing similar structural motifs are known for diverse biological activities:
-
Antibacterial Activity: Oxadiazole derivatives have shown efficacy against Gram-positive and Gram-negative bacteria due to their ability to disrupt bacterial enzymes .
-
Antifungal and Antiviral Potential: Pyrazolo-pyrimidinone frameworks are explored for their interaction with fungal cell membranes and viral enzymes.
-
CNS Activity: Benzodioxole-containing molecules are investigated for neuroprotective effects due to their interaction with neurotransmitter receptors.
Applications
This compound's structure suggests potential applications in medicinal chemistry:
-
Drug Development: As a lead compound for antibacterial or anticancer agents.
-
Material Science: Heterocyclic compounds are used in designing organic semiconductors or dyes.
Table: Comparison with Related Compounds
| Feature | Target Compound | Related Compounds |
|---|---|---|
| Core Structure | Pyrazolo[3,4-d]pyrimidinone | Pyrazoles, Pyrimidines |
| Substituents | Benzodioxole (aromatic), Methoxyphenyl | Phenyl, Halogenated Aromatics |
| Biological Activity | Antibacterial (potential), CNS-active | Antibacterial (e.g., Staphylococcus aureus), Anti-inflammatory |
| Synthesis Complexity | Moderate (multi-step with cyclization) | Moderate |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume